(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides crucial information about its physical and chemical properties. Unfortunately, specific molecular structure information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .Chemical Reactions Analysis
The chemical reactions a compound can undergo are determined by its molecular structure and functional groups. Unfortunately, specific chemical reaction information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific physical and chemical property information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .Scientific Research Applications
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Synthetic Applications of Lawesson’s Reagent in Organic Synthesis
- Application : Lawesson’s Reagent (LR) is used for the thionation of various carbonyl groups. It has a wide range of applications in synthetic organic chemistry .
- Method : The main advantage of LR over phosphorus pentasulfide (P4S10) is its lesser requirement and shorter reaction time, primarily if reactions are carried out using microwave irradiation techniques .
- Results : The role of Lawesson’s reagent in synthesis has changed drastically, and now its use can help the chemistry community to understand innovative ideas. These include constructing biologically valuable heterocycles, coupling reactions, and the thionation of natural compounds .
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Synthesis of Thiophene Derivatives
- Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- Method : The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
- Results : Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVETFSOHYWIP-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCSC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CCSC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride | |
CAS RN |
1400744-21-9 | |
Record name | 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400744-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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